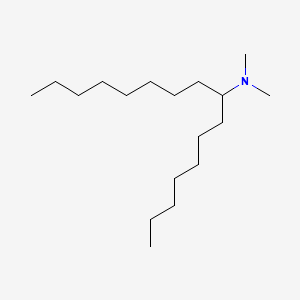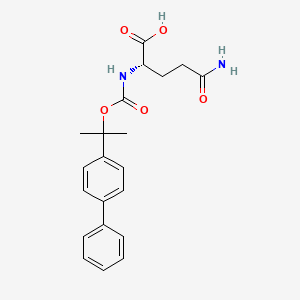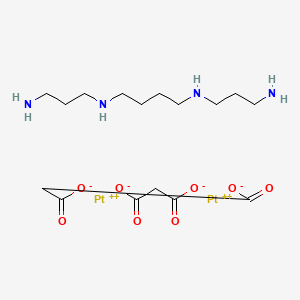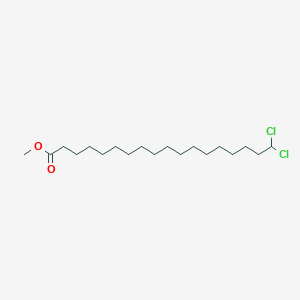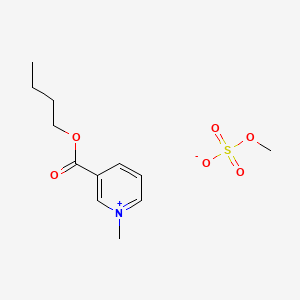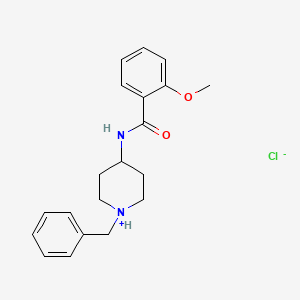
2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a chemical compound belonging to the benzamide class Benzamides are known for their wide range of applications in medical, industrial, and biological fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves the reaction of 2-methoxybenzoic acid with 1-(phenylmethyl)-4-piperidinamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide.
Reduction: Formation of 2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 4-Methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 3-Methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
63639-54-3 |
|---|---|
Molecular Formula |
C20H25ClN2O2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-1-ium-4-yl)-2-methoxybenzamide;chloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-24-19-10-6-5-9-18(19)20(23)21-17-11-13-22(14-12-17)15-16-7-3-2-4-8-16;/h2-10,17H,11-15H2,1H3,(H,21,23);1H |
InChI Key |
ITUQCKMUFQIJKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


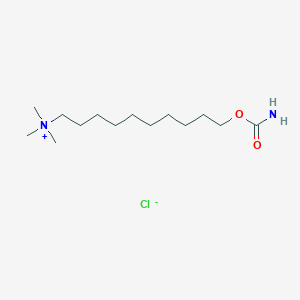

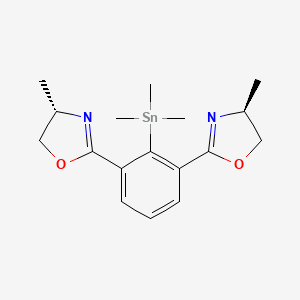


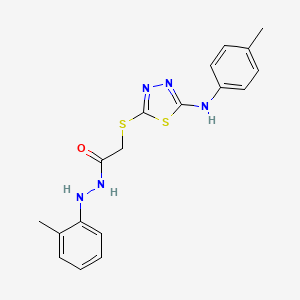
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
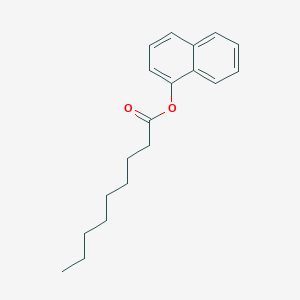
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
